![molecular formula C20H54MnSi6 B14342616 Manganese(2+) bis[tris(trimethylsilyl)methanide] CAS No. 102732-43-4](/img/structure/B14342616.png)
Manganese(2+) bis[tris(trimethylsilyl)methanide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese(2+) bis[tris(trimethylsilyl)methanide] is a coordination complex composed of a manganese cation (Mn2+) and two tris(trimethylsilyl)methanide anions. This compound is part of a broader category of metal bis(trimethylsilyl)amides, which are known for their low lattice energies and lipophilicity due to their bulky hydrocarbon backbones .
Méthodes De Préparation
The synthesis of manganese(2+) bis[tris(trimethylsilyl)methanide] typically involves the reaction of manganese chloride (MnCl2) with tris(trimethylsilyl)methyl-lithium in a 1:2 molar ratio in tetrahydrofuran. This reaction yields the monomeric species [Mn{C(SiMe3)3}2], which is the first two-coordinate manganese compound to be characterized . The general method for preparing metal bis(trimethylsilyl)amides involves reactions of anhydrous metal chloride with an alkali metal bis(trimethylsilyl)amides via a salt metathesis reaction .
Analyse Des Réactions Chimiques
Manganese(2+) bis[tris(trimethylsilyl)methanide] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state manganese compounds.
Reduction: It can also be reduced to form lower oxidation state manganese species.
Substitution: The tris(trimethylsilyl)methanide ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Manganese(2+) bis[tris(trimethylsilyl)methanide] has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other manganese complexes and as a reagent in various organic and inorganic reactions.
Biology: The compound’s unique properties make it useful in studying manganese’s role in biological systems.
Mécanisme D'action
The mechanism by which manganese(2+) bis[tris(trimethylsilyl)methanide] exerts its effects involves the interaction of the manganese cation with various molecular targets. The bulky tris(trimethylsilyl)methanide ligands provide steric protection, allowing the manganese center to participate in specific reactions without interference from other molecules. This selective reactivity is crucial for its applications in catalysis and material synthesis .
Comparaison Avec Des Composés Similaires
Manganese(2+) bis[tris(trimethylsilyl)methanide] can be compared with other metal bis(trimethylsilyl)amides, such as:
Lithium bis(trimethylsilyl)amide: Commonly used as a strong, sterically hindered base in organic synthesis.
Sodium bis(trimethylsilyl)amide: Similar to lithium bis(trimethylsilyl)amide but with different solubility and reactivity properties.
Potassium bis(trimethylsilyl)amide: Used in similar applications but with unique aggregation properties in solution.
The uniqueness of manganese(2+) bis[tris(trimethylsilyl)methanide] lies in its specific coordination environment and reactivity, which are distinct from those of other metal bis(trimethylsilyl)amides.
Propriétés
Numéro CAS |
102732-43-4 |
|---|---|
Formule moléculaire |
C20H54MnSi6 |
Poids moléculaire |
518.1 g/mol |
Nom IUPAC |
bis(trimethylsilyl)methyl-trimethylsilane;manganese(2+) |
InChI |
InChI=1S/2C10H27Si3.Mn/c2*1-11(2,3)10(12(4,5)6)13(7,8)9;/h2*1-9H3;/q2*-1;+2 |
Clé InChI |
OVOUUWRDDCFYBR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[C-]([Si](C)(C)C)[Si](C)(C)C.C[Si](C)(C)[C-]([Si](C)(C)C)[Si](C)(C)C.[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


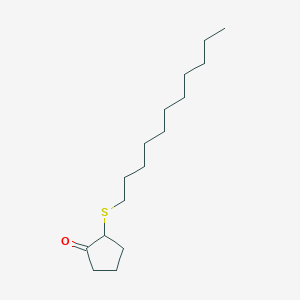
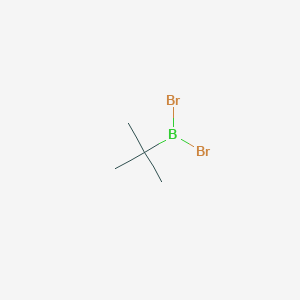
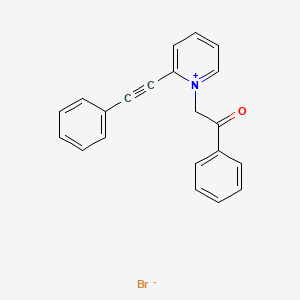
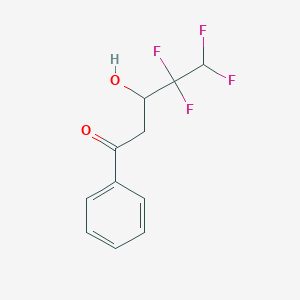

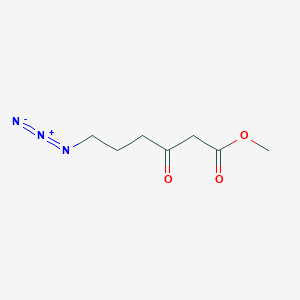
![2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol](/img/structure/B14342588.png)
![[Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14342593.png)
![4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14342604.png)

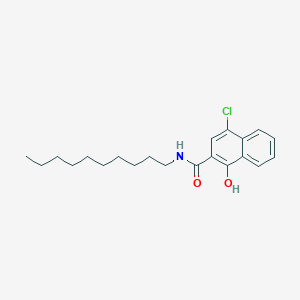
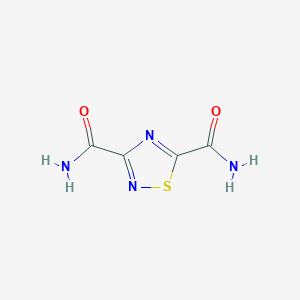
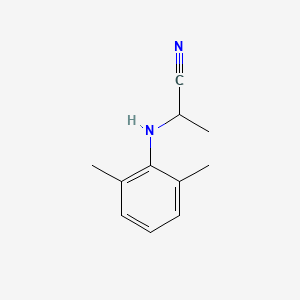
![({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14342627.png)
